![molecular formula C15H16ClN3O B11837370 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones. This compound is characterized by its unique spiro[2.4]heptane moiety, which imparts distinct chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidinone core. Reagents such as ammonium acetate and formic acid are often used under reflux conditions.
Introduction of the Spiro[2.4]heptane Moiety: The spiro[2.4]heptane group is introduced through a spirocyclization reaction. This can be achieved using a suitable spirocyclic precursor and a Lewis acid catalyst such as aluminum chloride.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the compound. Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The spiro[2.4]heptane moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrido[2,3-d]pyrimidinones.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino or hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Pyrido-pyrimidines, including this compound, have been investigated for their potential as antitumor agents . Research indicates that derivatives targeting specific pathways in cancer cells can induce apoptosis and inhibit tumor growth. A study demonstrated that compounds with similar structures effectively inhibited the growth of various cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival .
Antiviral Activity
Recent investigations have suggested that pyrido-pyrimidine derivatives may exhibit antiviral properties. The compound has been evaluated for its ability to inhibit viral replication and modulate immune responses. For instance, compounds targeting viral proteins have shown promise in preclinical studies against viruses such as HIV and Hepatitis C .
Enzyme Inhibition
The compound is also being studied for its role as an enzyme inhibitor . Specifically, it has shown potential in inhibiting kinases involved in cell signaling pathways that regulate cell growth and metabolism. This inhibition can lead to reduced cancer cell proliferation and improved therapeutic outcomes .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of pyrido-pyrimidines, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress .
Case Study 1: Antitumor Activity
A study published in Pharmaceuticals evaluated a series of pyrido-pyrimidine derivatives, including this compound, for their anticancer activity against breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutics .
Case Study 2: Antiviral Screening
Another case study focused on the antiviral efficacy of this compound against Hepatitis C virus (HCV). The compound was part of a library screened for HCV inhibitors, demonstrating promising activity by reducing viral load in infected cell cultures .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. It may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the carbonyl group.
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-6(5H)-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one lies in its specific spiro[2.4]heptane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials.
Biological Activity
2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16ClN3O
- Molecular Weight : 275.76 g/mol
- CAS Number : 1956328-12-3
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising therapeutic potentials.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives. For example, derivatives with structural similarities to this compound have shown inhibitory activity against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
A study evaluating the cytotoxic effects of similar pyrimidine compounds demonstrated significant activity against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the presence of halogen substituents enhanced the cytotoxicity of these compounds, suggesting that this compound may exhibit similar properties .
The mechanism by which pyrimidine derivatives exert their biological effects often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Antimicrobial Activity
Compounds similar to this compound have also been investigated for their antimicrobial properties. Research indicates that certain pyridine and pyrimidine derivatives possess significant antibacterial activity against a range of pathogens.
Table: Antimicrobial Activity of Pyrimidine Derivatives
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Methyl-pyrido[2,3-d]pyrimidin derivatives | E. coli | 32 µg/mL |
Chloro-substituted pyrimidines | S. aureus | 16 µg/mL |
2-Chloro derivatives | Pseudomonas aeruginosa | 64 µg/mL |
Note: Data adapted from various studies on related compounds .
Properties
Molecular Formula |
C15H16ClN3O |
---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H16ClN3O/c1-9-7-12(20)19(11-3-2-4-15(11)5-6-15)13-10(9)8-17-14(16)18-13/h7-8,11H,2-6H2,1H3 |
InChI Key |
HLINQYBPUDLODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4 |
Origin of Product |
United States |
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